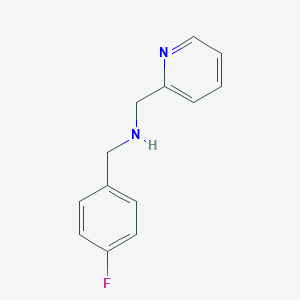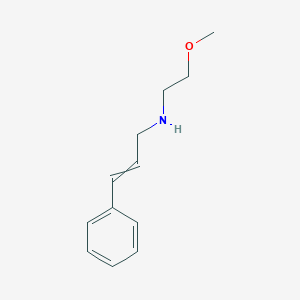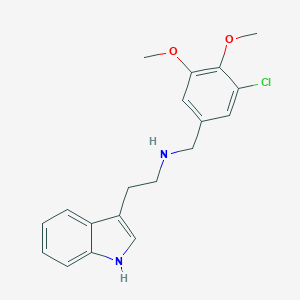![molecular formula C20H19NO3 B499315 4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid CAS No. 875005-65-5](/img/structure/B499315.png)
4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid is an organic compound that features a naphthalene ring substituted with a methoxy group and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N). The reaction mixture is stirred overnight at 100°C . After completion, the reaction is quenched with brine, and the product is extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The methoxy group and the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoic acid: This compound has a similar structure but features a pteridine ring instead of a naphthalene ring.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound contains a triazole ring and is used in different chemical applications.
Uniqueness
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzoic acid moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
875005-65-5 |
|---|---|
Molekularformel |
C20H19NO3 |
Molekulargewicht |
321.4g/mol |
IUPAC-Name |
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19NO3/c1-24-19-11-10-15-4-2-3-5-17(15)18(19)13-21-12-14-6-8-16(9-7-14)20(22)23/h2-11,21H,12-13H2,1H3,(H,22,23) |
InChI-Schlüssel |
GPSSPKHSWMRLNL-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=C(C=C3)C(=O)O |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499232.png)
![N,N-diethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B499235.png)
![1-Phenyl-2-[(4-pyridinylmethyl)amino]ethanol](/img/structure/B499237.png)
![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1-phenylethanol](/img/structure/B499239.png)


![N-[4-(allyloxy)benzyl]-N-cyclopropylamine](/img/structure/B499244.png)

![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B499246.png)
![4-(2-{[4-(Diethylamino)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B499247.png)
![2-[2-Chloro-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499252.png)
![2-{[2-({[2-(Benzyloxy)-1-naphthyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B499253.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499254.png)

